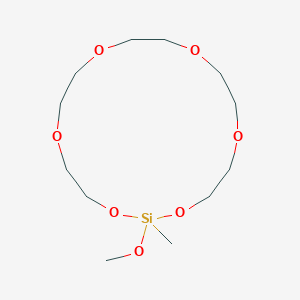
2-Methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane is a complex organic compound with a unique structure that includes multiple ether linkages and a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane typically involves the reaction of silane derivatives with polyether compounds under controlled conditions. The reaction often requires the presence of catalysts to facilitate the formation of the silicon-oxygen bonds. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction can produce silane derivatives.
Applications De Recherche Scientifique
2-Methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving silicon.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism by which 2-Methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon-oxygen bonds in the compound can participate in hydrogen bonding and other interactions, influencing the behavior of the compound in different environments. The pathways involved in these interactions are still under investigation, with ongoing research aimed at elucidating the precise molecular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-2-methylpropane: A simpler compound with a similar methoxy group but lacking the complex ether linkages and silicon atom.
1-Methoxy-2-propanol: Another compound with a methoxy group, used as a solvent in various applications.
Uniqueness
2-Methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane stands out due to its multiple ether linkages and the presence of a silicon atom. These features confer unique chemical properties, such as increased stability and the ability to participate in specific interactions that are not possible with simpler compounds.
Propriétés
Numéro CAS |
83890-26-0 |
|---|---|
Formule moléculaire |
C12H26O7Si |
Poids moléculaire |
310.42 g/mol |
Nom IUPAC |
2-methoxy-2-methyl-1,3,6,9,12,15-hexaoxa-2-silacycloheptadecane |
InChI |
InChI=1S/C12H26O7Si/c1-13-20(2)18-11-9-16-7-5-14-3-4-15-6-8-17-10-12-19-20/h3-12H2,1-2H3 |
Clé InChI |
NQLFZPXNIOBVAX-UHFFFAOYSA-N |
SMILES canonique |
CO[Si]1(OCCOCCOCCOCCOCCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


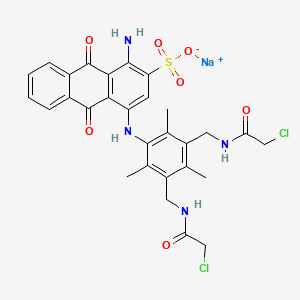
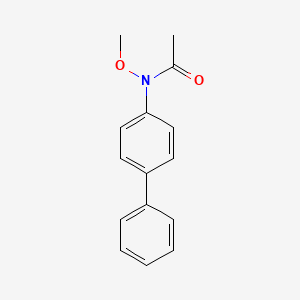


![1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424638.png)
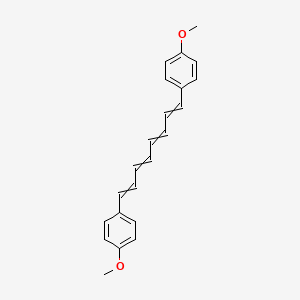
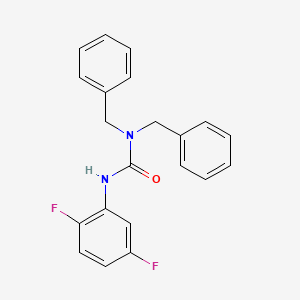
![[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol](/img/structure/B14424663.png)

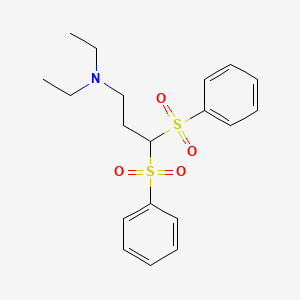

![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide](/img/structure/B14424677.png)
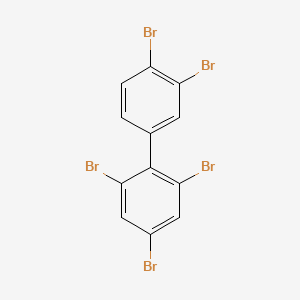
![4-{(E)-[4-(Octadecyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14424688.png)
